molecular formula C16H13N5O4S2 B2651048 N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-28-3

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2651048
CAS RN: 921865-28-3
M. Wt: 403.43
InChI Key: DZJOOXTYINEDBY-UHFFFAOYSA-N
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Description

“N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. A close inspection of similar molecular features reveals that these types of compounds are built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .

Scientific Research Applications

Antibacterial and Anticancer Applications

Compounds with a thiadiazole scaffold demonstrate significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. For instance, novel analogs of benzothiazolyl substituted pyrazolones have been designed, synthesized, and shown promising antibacterial activities, along with evaluations of their cytotoxic activities against mammalian cell lines, indicating non-cytotoxic concentrations at which they exhibit antibacterial properties (Palkar et al., 2017). Furthermore, thiadiazole derivatives have been synthesized and evaluated for anticancer activity against various human cancer cell lines, showing promising results that are comparable to standard drugs like Adriamycin (Tiwari et al., 2017).

Synthetic Methodologies

The research into thiadiazole compounds extends into novel synthetic methodologies that facilitate the development of these compounds for further biological testing. Techniques such as microwave-assisted synthesis have been applied to create benzamide derivatives containing the thiadiazole scaffold, highlighting the efficiency and applicability of modern synthetic approaches in the rapid generation of potentially bioactive compounds (Adhami et al., 2012).

properties

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S2/c1-8-20-21-16(27-8)18-13(22)5-10-6-26-15(17-10)19-14(23)9-2-3-11-12(4-9)25-7-24-11/h2-4,6H,5,7H2,1H3,(H,17,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJOOXTYINEDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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